1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide
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Overview
Description
1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring substituted with hydroxy, nitro, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide typically involves multiple steps. One common route starts with the nitration of naphthalene to introduce the nitro group. This is followed by the introduction of the hydroxy group through a hydroxylation reaction. The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as octylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy and nitro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and carboxamide groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-4-nitronaphthalene: Lacks the octyl and carboxamide groups.
4-Nitro-N-octylnaphthalene-2-carboxamide: Lacks the hydroxy group.
1-Hydroxy-N-octylnaphthalene-2-carboxamide: Lacks the nitro group.
Uniqueness
1-Hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide is unique due to the presence of all three functional groups (hydroxy, nitro, and carboxamide) on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
141742-68-9 |
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Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-hydroxy-4-nitro-N-octylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H24N2O4/c1-2-3-4-5-6-9-12-20-19(23)16-13-17(21(24)25)14-10-7-8-11-15(14)18(16)22/h7-8,10-11,13,22H,2-6,9,12H2,1H3,(H,20,23) |
InChI Key |
OTPFSFAONWHCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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